molecular formula C10H6F2O4 B3415833 3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid CAS No. 387350-55-2

3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid

Cat. No. B3415833
CAS RN: 387350-55-2
M. Wt: 228.15 g/mol
InChI Key: KODLBMVQFGJDOK-DUXPYHPUSA-N
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Description

3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid, otherwise known as difluorobenzodioxole-2-acetic acid (DFBA) is a synthetic compound with a wide range of applications in scientific research. It is a member of the class of compounds known as acetic acids, which are carboxylic acids with the general formula CH3COOH. DFBA has been used in a variety of research applications due to its unique properties, including its ability to form stable complexes with metal ions, its low toxicity, and its low volatility.

Scientific Research Applications

  • Synthesis and Imaging Applications :

    • Gao, Wang, and Zheng (2018) demonstrated the synthesis of carbon-11-labeled CK1 inhibitors from 5-amino-2,2-difluoro-1,3-benzodioxole, which are potential PET radiotracers for imaging Alzheimer's disease (Gao, Wang, & Zheng, 2018).
  • Organic Synthesis and Methodology :

    • Schlosser, Gorecka, and Castagnetti (2003) focused on the conversion of 2,2-difluoro-1,3-benzodioxole into various derivates, highlighting its utility in organic synthesis (Schlosser, Gorecka, & Castagnetti, 2003).
  • Chemical Reactivity and Molecular Structure :

    • Griffith et al. (2006) explored the reactivity of difluorinated alkenoate with furan using density functional theory, providing insights into the interplay between molecular structure and reactivity (Griffith et al., 2006).
  • Polymer Science and Materials Chemistry :

    • Kharas et al. (2000) investigated the synthesis and characterization of novel copolymers of trisubstituted ethylenes with styrene, demonstrating the role of difluoro compounds in polymer science (Kharas et al., 2000).
  • Crystallography and Structural Analysis :

    • Meng, Hou, Yu, and Gao (2011) studied the crystal structure of a compound containing a 2,2-difluoro-1,3-benzodioxole ring system, contributing to our understanding of molecular geometries in crystallography (Meng, Hou, Yu, & Gao, 2011).

properties

IUPAC Name

(E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O4/c11-10(12)15-7-3-1-6(2-4-9(13)14)5-8(7)16-10/h1-5H,(H,13,14)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODLBMVQFGJDOK-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid

CAS RN

387350-55-2
Record name (2E)-3-(2,2-Difluoro-1,3-benzodioxol-5-yl)propenoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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